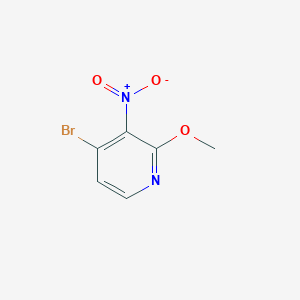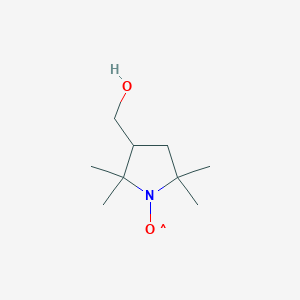
3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a stable free radical compound known for its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is part of the nitroxide family, which is characterized by the presence of a nitrogen-oxygen radical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the oxidation of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy (TEMPO) with an appropriate oxidizing agent. One common method is the use of sodium hypochlorite (NaOCl) in the presence of a catalytic amount of sodium bromide (NaBr) and a buffer solution to maintain the pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxide radical can be reduced to its corresponding hydroxylamine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a suitable catalyst.
Substitution: Alcohols, acids, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitroxide.
Reduction: Hydroxylamine derivatives.
Substitution: Esters, ethers, and other substituted products.
Scientific Research Applications
3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: Employed in studying biological systems due to its stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in polymer chemistry and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its ability to act as a radical scavenger. The nitroxide radical can interact with other radicals, thereby neutralizing them and preventing radical-induced damage. This property makes it useful in various applications, including as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical with similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.
5-(Hydroxymethyl)furfural (HMF): A compound with a hydroxymethyl group, used in different contexts but with some overlapping applications.
Uniqueness
3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its specific structure, which provides a balance of stability and reactivity. Its hydroxymethyl group allows for further functionalization, making it versatile for various applications.
Properties
Molecular Formula |
C9H18NO2 |
|---|---|
Molecular Weight |
172.24 g/mol |
InChI |
InChI=1S/C9H18NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h7,11H,5-6H2,1-4H3 |
InChI Key |
XXJAQZMNXFPQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
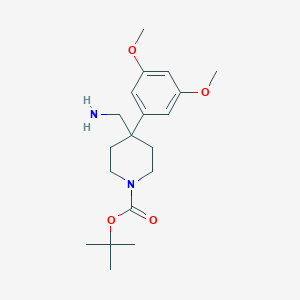
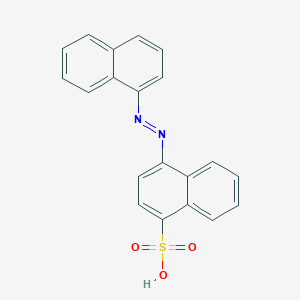
![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
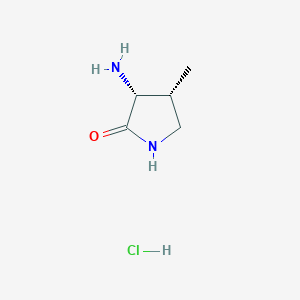
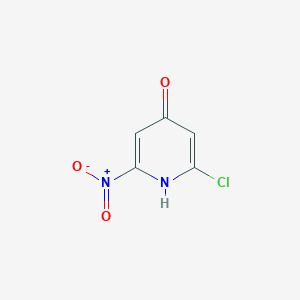
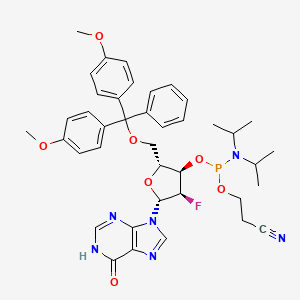
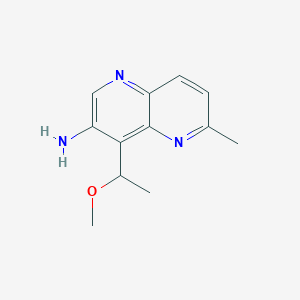
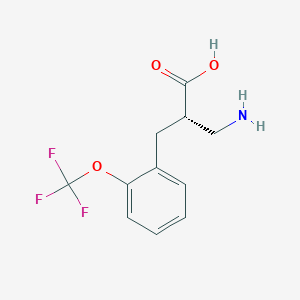
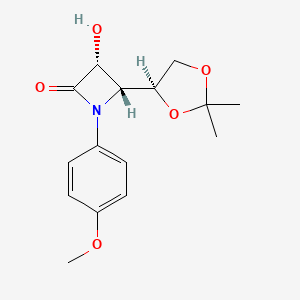
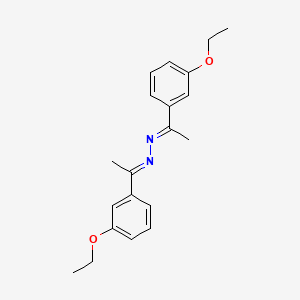
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
